Core Scaffold HPK1 Inhibitory Activity: Class-Level Inference from Closest Patent Analogs
Direct biological assay data for the exact compound is absent from accessible academic or patent literature. However, a class-level inference can be drawn from its closest patented analogs. These analogs share the identical 1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline core but feature a para-substituted phenyl ring at the 3-position instead of the simple phenyl group. In a primary HPK1 enzymatic inhibition assay, the core scaffold with a 3-(substituted phenyl) group achieved Ki values as low as 15 nM [1]. The target compound's 3-phenyl group represents a less bulky but electronically distinct analog, suggesting it may serve as a valuable baseline or intermediate for building more potent derivatives.
| Evidence Dimension | HPK1 Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Not available (No direct assay data found) |
| Comparator Or Baseline | Closest analog: (2-{4-[1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinolin-3-yl]-2-methoxyphenoxy}ethyl)dimethylamine (Ki = 15 nM) [1] |
| Quantified Difference | Cannot be quantified without target compound data |
| Conditions | Recombinant HPK1 enzymatic assay (BindingDB assay description) |
Why This Matters
Establishes the potential of this exact core scaffold in a therapeutically relevant target class, framing it as a critical starting point for structure-activity relationship (SAR) studies.
- [1] BindingDB. Affinity Data for BDBM712316. Ki: 15 nM for HPK1. Data sourced from US Patent US20250011319. View Source
